N-[3-(aminomethyl)pyridin-2-yl]sulfamide
Description
N-[3-(Aminomethyl)pyridin-2-yl]sulfamide is a pyridine-based sulfamide derivative characterized by a sulfamoyl group (-SO₂NH₂) attached to a pyridine ring substituted with an aminomethyl (-CH₂NH₂) group at the 3-position. This compound belongs to a class of sulfonamide and sulfamide derivatives, which are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties . Its structure combines the aromatic pyridine moiety with a sulfamide functional group, enabling interactions with biological targets such as metalloenzymes or receptors via hydrogen bonding and π-π stacking .
Properties
CAS No. |
1049605-44-8 |
|---|---|
Molecular Formula |
C6H10N4O2S |
Molecular Weight |
202.24 g/mol |
IUPAC Name |
3-(aminomethyl)-2-(sulfamoylamino)pyridine |
InChI |
InChI=1S/C6H10N4O2S/c7-4-5-2-1-3-9-6(5)10-13(8,11)12/h1-3H,4,7H2,(H,9,10)(H2,8,11,12) |
InChI Key |
QZSBTGZRTITYIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NS(=O)(=O)N)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)pyridin-2-yl]sulfamide can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with a suitable sulfamide precursor under controlled conditions. The reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further use .
Chemical Reactions Analysis
Types of Reactions
N-[3-(aminomethyl)pyridin-2-yl]sulfamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
N-[3-(aminomethyl)pyridin-2-yl]sulfamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)pyridin-2-yl]sulfamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects on Solubility and Reactivity: The trifluoromethyl (-CF₃) and benzyl groups in N-(3-(Aminomethyl)-6-CF₃-pyridin-2-yl)-N-Bn-sulfamide increase lipophilicity compared to the parent compound, which may enhance membrane permeability but reduce aqueous solubility . The unsubstituted aminomethyl group in this compound likely confers higher polarity, favoring interactions with polar enzyme active sites .
Synthetic Accessibility :
- Derivatives with bulky substituents (e.g., benzyl, CF₃) exhibit lower yields (e.g., 32% for the CF₃ analog) due to steric hindrance during sulfamide coupling .
- The SNAr reaction pathway used for N-(pyridin-2-yl)-N-(2-(4-pyrazolylphenyl)ethyl)sulfamide demonstrates the versatility of pyridine-based sulfamides in forming complex architectures .
Pyrazole-containing analogs (e.g., from ) may exhibit enhanced binding to hydrophobic pockets in target proteins due to extended aromatic systems.
Biological Activity
N-[3-(aminomethyl)pyridin-2-yl]sulfamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an aminomethyl group and a sulfonamide functional group. Its molecular formula is with a molecular weight of approximately 202.23 g/mol. The presence of the sulfonamide moiety allows for interactions with various biological targets, particularly enzymes involved in metabolic pathways.
Biological Activity
Research indicates that this compound exhibits notable antimicrobial and anticancer activities:
Antimicrobial Activity
The compound has shown effectiveness against a range of bacterial strains. Studies have demonstrated its ability to inhibit both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25 | |
| Pseudomonas aeruginosa | 50 |
The mechanism of action appears to involve the inhibition of bacterial enzymes crucial for cell wall synthesis, disrupting normal bacterial growth and replication.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. It demonstrates cytotoxic effects on various cancer cell lines, including those derived from breast cancer (MCF7) and glioblastoma (GBM).
The compound's anticancer activity is thought to stem from its ability to bind to specific enzymes within cancer cells, inhibiting their function and triggering apoptotic pathways.
The biological activity of this compound is largely attributed to its interaction with enzyme active sites:
- Enzyme Inhibition : The sulfonamide group forms hydrogen bonds with the active sites of target enzymes, leading to inhibition.
- Disruption of Metabolic Pathways : By inhibiting key enzymes, the compound disrupts essential metabolic pathways in both bacteria and cancer cells.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptosis through pathways involving microtubule destabilization.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited E. coli and S. aureus, showcasing its potential as an alternative antibiotic treatment .
- Cancer Treatment : In vitro tests indicated that this compound significantly reduced cell viability in GBM cells through apoptosis induction, suggesting its role as a promising anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
